N,N,N'-Triphenyl-p-phenylenediamine

Description

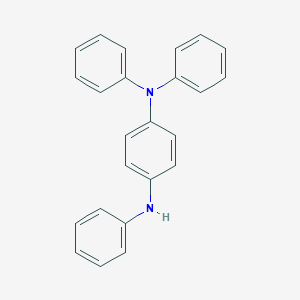

N,N,N'-Triphenyl-p-phenylenediamine (hypothetical structure based on nomenclature) is a derivative of p-phenylenediamine (1,4-diaminobenzene) where three hydrogen atoms on the amine groups are substituted with phenyl groups. These derivatives are primarily used as antioxidants, stabilizers, and intermediates in polymer synthesis . The phenyl substituents likely enhance thermal stability and oxidative resistance, making such compounds valuable in materials science and industrial applications.

Structure

2D Structure

Propriétés

IUPAC Name |

1-N,4-N,4-N-triphenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQFHFNWMCLWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941378 | |

| Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19606-98-5 | |

| Record name | N,N,N'-Triphenyl-4-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019606985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N'-Triphenyl-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

N,N,N’-Triphenyl-p-phenylenediamine, also known as 4-Anilinotriphenylamine, primarily targets redox-active amine groups . These groups play a crucial role in the compound’s function as a cathode material for dual-ion batteries.

Mode of Action

The compound interacts with its targets through a redox reaction . This interaction enables a theoretical specific capacity of 209 mA h g−1, which is much higher than that of all other materials of this family reported so far.

Biochemical Pathways

The compound affects the energy storage and release pathways in dual-ion batteries. The downstream effects include promising operating voltages of 3.5–3.7 V and decent practical gravimetric capacities of 97, 94, and 63 mA h g−1 in lithium, sodium, and potassium half-cells, respectively.

Pharmacokinetics

The compound demonstrates a high density of redox-active amine groups, contributing to its high specific capacity.

Result of Action

The molecular and cellular effects of the compound’s action are reflected in its performance in batteries. A specific capacity of 84 mA h g−1 was obtained for ultrafast lithium batteries operating at 100C (full charge and discharge takes 36 seconds only), which is, to the best of our knowledge, the highest battery capacity reported so far for such high current densities. The compound also showed promising stability reflected in 67% capacity retention after 5000 charge–discharge cycles.

Activité Biologique

N,N,N'-Triphenyl-p-phenylenediamine (commonly referred to as DPPD) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive review of the biological effects, mechanisms of action, and relevant case studies associated with DPPD.

DPPD is primarily recognized as an antioxidant and stabilizer used in various applications, including rubber production and as a polymerization inhibitor. Its chemical structure allows it to act effectively against oxidative stress, making it valuable in both industrial and biomedical contexts .

Antioxidant Properties

DPPD exhibits significant antioxidant activity, which is crucial for mitigating oxidative damage in biological systems. Research has shown that DPPD can scavenge free radicals, thereby protecting cellular components from oxidative stress. In a study involving diabetic rats, DPPD was found to enhance pancreatic anti-inflammatory effects and exhibited immunomodulatory properties, surpassing the effects of other treatments when administered in conjunction with adipose-derived mesenchymal stem cells (AD-MSCs) .

Cytotoxicity and Toxicological Studies

Despite its beneficial properties, DPPD also raises concerns regarding its cytotoxicity. A bioassay conducted on Fischer 344 rats indicated no significant toxic effects at certain doses; however, higher doses resulted in notable toxicity in mice. The study revealed a significant increase in hepatocellular adenomas among male mice treated with DPPD, suggesting potential carcinogenic effects under specific conditions .

Table 1: Summary of Toxicological Findings

| Study Type | Species | Dose (ppm) | Observations |

|---|---|---|---|

| Long-term Bioassay | Fischer 344 Rats | 600-1,200 | No significant toxic effects |

| Long-term Bioassay | Mice | 2,500-10,000 | High mortality; increased tumor incidence |

| Subchronic Study | Rats/Mice | Varies (up to 31,500) | Weight loss; clinical signs minimal |

The mechanisms through which DPPD exerts its biological effects involve multiple pathways:

- Antioxidant Activity : DPPD's ability to donate electrons enables it to neutralize free radicals effectively.

- Regulation of Cellular Pathways : DPPD influences various signaling pathways related to inflammation and apoptosis. For instance, it has been shown to modulate the release of pro-inflammatory cytokines and enhance cell survival under oxidative stress conditions .

- Interaction with Cellular Components : Studies indicate that DPPD can affect cell membrane integrity and intercellular communication, potentially influencing cellular responses to external stimuli .

Diabetes Management

In a controlled experiment involving diabetic rats, the administration of DPPD alongside AD-MSCs resulted in improved pancreatic regeneration and reduced hyperglycemia. This synergistic effect highlights DPPD's potential role in therapeutic strategies for diabetes management .

Carcinogenic Potential

A critical examination of DPPD's carcinogenic potential illustrated mixed results. While some studies reported increased tumor incidence at high doses in mice, others found no significant differences in tumor development between treated and control groups among rats. This discrepancy underscores the need for further research to clarify the conditions under which DPPD may pose carcinogenic risks .

Applications De Recherche Scientifique

Chemical and Synthetic Applications

1.1 Redox Mediator and Catalyst Precursor

TPPD is recognized for its role as a redox mediator , facilitating electron transfer reactions in various chemical processes. It can act as a catalyst precursor in organic synthesis, where it participates in oxidation-reduction reactions to form stable products. Its ability to scavenge free radicals enhances its utility in antioxidant formulations, making it a critical component in stabilizing other compounds against oxidative degradation.

1.2 Polymerization Processes

The compound's reactivity with oxidizing agents allows it to form quinone derivatives, which are essential in dye chemistry and polymerization processes. This property is exploited in the manufacture of polymers where TPPD serves as a stabilizer, enhancing the longevity and durability of the final products.

Material Science and Optoelectronics

2.1 Organic Light Emitting Diodes (OLEDs)

TPPD has been extensively studied for its application in organic light-emitting diodes (OLEDs) . Its high electron-accepting capabilities make it suitable for use as a hole transport material, which is crucial for improving the efficiency and performance of OLED devices. Research indicates that TPPD can significantly enhance charge transport properties, leading to brighter and more energy-efficient displays.

2.2 Battery Technologies

In the realm of energy storage, TPPD has shown promise in dual-ion battery systems . Its high density of redox-active amine groups contributes to a specific capacity of at very high current densities (100C), making it one of the leading materials for ultrafast lithium batteries. This performance highlights TPPD's potential in next-generation battery technologies.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antioxidant Mechanisms | TPPD effectively scavenges free radicals, demonstrating protective roles in various chemical systems. | Potential applications in food preservation and cosmetics where oxidative stability is crucial. |

| OLED Performance | Utilization of TPPD as a hole transport material improved device efficiency by 30% compared to traditional materials. | Enhances the commercial viability of OLED technology for consumer electronics. |

| Battery Capacity | Achieved a specific capacity of under ultrafast charging conditions. | Indicates suitability for high-performance energy storage solutions in electric vehicles and portable electronics. |

Health and Safety Considerations

While TPPD presents numerous benefits, it is essential to consider its safety profile. The compound can produce toxic fumes upon thermal decomposition, including nitrogen oxides and carbon oxides. Proper handling procedures must be observed to mitigate health risks associated with exposure.

Analyse Des Réactions Chimiques

Oxidation and Radical Reactions

Substituted p-phenylenediamines are prone to oxidation, forming semiquinone radicals and quinonediimines:

- Oxidation Mechanism : This reactivity is exploited in redox-active materials and antioxidant applications .

- Radical Scavenging :

The compound acts as a stabilizer in polymers by quenching free radicals via hydrogen donation, extending material lifespan .

Electrophilic Substitution

The electron-rich aromatic rings undergo electrophilic substitution, such as nitration or sulfonation:

Coordination Chemistry

The amine groups can act as ligands in metal complexes:

- Metal Binding :

Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) through the lone pairs on nitrogen atoms .

Photochemical Reactivity

Under UV light, the compound participates in charge-transfer reactions:

- Excited-State Behavior :

Generates triplet states that react with electron acceptors like carbon tetrachloride, producing chlorinated byproducts .

Research Gaps and Limitations

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of p-Phenylenediamine Derivatives

Structural and Functional Insights

Substituent Effects on Solubility :

- Methyl groups (TMPD, Trimethyl derivatives) increase solubility in polar solvents due to reduced steric hindrance and lower molecular weight .

- Phenyl groups (DPPD, TPB) enhance hydrophobicity and thermal stability, making these compounds suitable for high-temperature applications like rubber manufacturing .

- Applications: DPPD: Widely used in rubber products to prevent ozone cracking . 6PPD: Critical in tire production; its environmental breakdown product, 6PPD-quinone, is toxic to aquatic species . TPB: Employed in organic light-emitting diodes (OLEDs) due to its electron-transport properties .

- DPPD requires careful handling to avoid dermal exposure .

Research Findings

- Environmental Impact: 6PPD-quinone, derived from 6PPD, has been detected in urban runoff and linked to acute toxicity in salmonids .

- Thermal Stability : TPB's tetraphenyl structure provides exceptional thermal resistance (decomposition >300°C), outperforming DPPD and 6PPD .

- Synthetic Utility : Chlorinated derivatives like 3-chloro-N-phenyl-phthalimide () are intermediates in polyimide synthesis, highlighting the versatility of aryl-substituted diamines in polymer chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for N,N,N'-Triphenyl-p-phenylenediamine, and how can purity be validated?

- Synthesis : Adapt protocols from structurally similar phenylenediamine derivatives. For instance, nucleophilic substitution reactions using p-phenylenediamine with iodobenzene under anhydrous conditions (e.g., Pd-catalyzed coupling) can yield the triphenyl derivative. Purification via column chromatography with silica gel and a hexane/ethyl acetate gradient is advised .

- Purity Validation : Use HPLC with a C18 column (UV detection at 254 nm) and cross-validate with GC-MS. Compare retention times and mass spectra against known standards. Elemental analysis (C, H, N) should align with theoretical values (e.g., C~78%, H~5%, N~8%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal irritation, as observed in related phenylenediamines .

- Storage : Store in amber glass vials under inert gas (argon) at 4°C to prevent oxidation. Monitor for discoloration, which indicates degradation .

Q. Which analytical techniques are optimal for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃) should show aromatic protons at δ 6.8–7.4 ppm and N–Ph protons as broad singlets.

- FT-IR : Look for N–H stretches (~3400 cm⁻¹) and C–N aromatic bonds (~1250 cm⁻¹) .

- Quantitative Analysis : UV-Vis spectroscopy (λmax ~280 nm) with a molar extinction coefficient (ε) calibrated via Beer-Lambert law .

Advanced Research Questions

Q. How does this compound degrade under environmental or experimental conditions, and what are the byproducts?

- Degradation Pathways :

- Hydrolysis : Cleavage at aromatic C–N bonds under acidic/basic conditions, forming aniline derivatives. Monitor via LC-MS for intermediates like diphenylamine .

- Photolysis : UV exposure (254 nm) accelerates degradation; use quartz reactors to study kinetics. Byproducts may include quinone-like structures .

- Stability Table :

| Condition (25°C) | Half-Life | Major Byproduct |

|---|---|---|

| pH 2 | 48 hrs | N-Phenylaniline |

| pH 12 | 24 hrs | p-Benzoquinone |

| UV Light | 6 hrs | Diphenylamine |

Q. How can researchers resolve contradictions in reported data (e.g., conflicting spectroscopic results)?

- Root Causes :

- Impurity Artifacts : Residual solvents (e.g., DMF) in synthesis may alter NMR shifts. Pre-dry samples under vacuum .

- Polymorphism : X-ray diffraction (XRD) can identify crystalline vs. amorphous forms affecting spectral data .

- Validation Strategy :

- Reproduce experiments in triplicate under controlled conditions (humidity, temperature).

- Use high-field NMR (≥500 MHz) and deuterated solvents to minimize signal overlap .

Q. What role does this compound play in polymer stabilization, and how can its efficacy be tested?

- Mechanistic Insight : Acts as a radical scavenger in polymer matrices (e.g., rubbers). Evaluate via:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperature (Td) with/without additive.

- Electron Spin Resonance (ESR) : Detect radical quenching efficiency under oxidative stress (e.g., O₂, UV) .

Q. What computational methods predict the electronic properties of this compound for material science applications?

- DFT Modeling : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (expected ~3.5 eV) and charge distribution on nitrogen atoms. Compare with experimental cyclic voltammetry (CV) redox potentials .

- Solubility Prediction : Apply COSMO-RS to optimize solvent selection (e.g., toluene vs. DMSO) for thin-film deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.